1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-[3-(3,4-dimethylphenyl)sulfonyl-6-ethylquinolin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3S/c1-4-18-6-8-22-21(14-18)24(28-11-9-19(10-12-28)25(26)29)23(15-27-22)32(30,31)20-7-5-16(2)17(3)13-20/h5-8,13-15,19H,4,9-12H2,1-3H3,(H2,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTDCZQARUIAVSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCC(CC4)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, starting with the preparation of the quinoline core. The quinoline core can be synthesized through a series of reactions, including cyclization and sulfonylation . The piperidine ring is then introduced through a nucleophilic substitution reaction. The final step involves the coupling of the quinoline and piperidine moieties under specific reaction conditions, such as the use of a suitable solvent and catalyst .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study the interactions between small molecules and biological targets.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-[3-(3,4-DIMETHYLBENZENESULFONYL)-6-ETHYLQUINOLIN-4-YL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The quinoline core and the piperidine ring are key structural features that enable the compound to bind to enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The compound is compared to three analogues (Table 1) with shared pharmacophores but divergent substituents:
Biological Activity
1-[3-(3,4-Dimethylbenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, a quinoline moiety, and a sulfonyl group. Its molecular formula is C₁₈H₃₋N₃O₂S, with a molecular weight of approximately 335.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₃₋N₃O₂S |
| Molecular Weight | 335.44 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
Pharmacological Effects
This compound has been studied for its effects on various biological targets:
- Serotonin Receptors : The compound exhibits significant affinity for serotonin receptors, particularly the 5-HT(1A) and 5-HT(3A) receptors. In vitro studies indicate that it acts as an antagonist at the 5-HT(3A) receptor while displaying agonistic properties at the 5-HT(1A) receptor, which may contribute to its antidepressant effects .
- Noradrenergic System : It has been shown to influence noradrenergic pathways, suggesting potential applications in treating mood disorders. The compound's interaction with noradrenergic β(1) receptors indicates a multimodal action profile that could enhance its efficacy in clinical settings .
The compound's mechanism involves modulation of neurotransmitter systems:
- Serotonin Transporter (SERT) : It inhibits SERT with a Ki value of 1.6 nM, indicating potent activity that could lead to increased serotonin levels in synaptic clefts .
- Receptor Interaction : The dual action on serotonin receptors allows for both immediate and sustained antidepressant effects.
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in preclinical models:
- Depression Models : In animal models of depression, administration of the compound resulted in significant improvements in behavioral tests such as the forced swim test and tail suspension test, suggesting antidepressant-like effects .
- Neuropharmacological Studies : A study demonstrated that chronic administration led to increased extracellular serotonin levels without complete SERT occupancy, indicating a unique pharmacodynamic profile that could minimize side effects associated with traditional SSRIs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
